
4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide” is likely to be a complex organic molecule. It appears to contain an indene moiety, which is a polycyclic hydrocarbon, along with amide and methoxy functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The methoxy groups might undergo reactions such as demethylation, while the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties are influenced by factors such as molecular structure and functional groups .Scientific Research Applications
Receptor Binding Studies
The research conducted by Xu et al. (2005) on benzamide analogues highlights the importance of these compounds in receptor binding studies. They developed radiolabeled benzamide analogues for sigma-2 receptor evaluation, providing a useful tool for in vitro studies. This approach signifies the relevance of benzamide derivatives in understanding receptor-ligand interactions, a crucial aspect in drug development processes (Xu et al., 2005).
Synthesis Methodologies
The practical synthesis of orally active compounds, as described by Ikemoto et al. (2005), showcases the advancement in chemical synthesis techniques, emphasizing the role of benzamide derivatives in developing therapeutic agents. This work demonstrates the utility of benzamide frameworks in designing molecules with potential pharmacological applications, highlighting the versatility of these compounds in organic synthesis (Ikemoto et al., 2005).
Biological Activity Evaluation
Xu et al. (2006) explored N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, highlighting their potential in cancer therapy. These compounds exhibited good inhibitory activity, underscoring the therapeutic potential of benzamide derivatives in targeting enzymes implicated in disease pathways (Xu et al., 2006).
Anticancer Research
Mohan et al. (2021) synthesized benzamide derivatives to assess their anticancer activity against various human cancer cell lines, indicating the significance of structural modifications in benzamide compounds to enhance their therapeutic efficacy. This study exemplifies the potential of benzamide derivatives in the development of new anticancer agents (Mohan et al., 2021).
Chemosensor Development
Tharmaraj et al. (2012) developed a chemosensor based on a benzamide derivative for selective silver ion detection, demonstrating the application of benzamide compounds in analytical chemistry. The sensor's ability to undergo significant fluorescent enhancement upon Ag(+) ion binding exemplifies the utility of benzamide derivatives in creating sensitive and selective detection tools for metal ions (Tharmaraj et al., 2012).
Mechanism of Action
Target of Action
Indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biological activities, which would result in a range of molecular and cellular effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-9-7-14(8-10-17)18(21)20-13-19(23-2)11-15-5-3-4-6-16(15)12-19/h3-10H,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUVXBJJWWJZQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

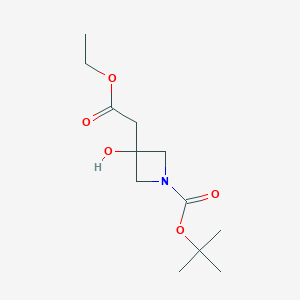
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide](/img/structure/B2625890.png)
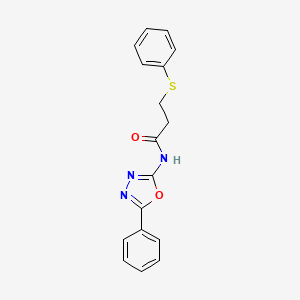
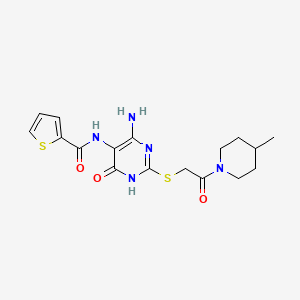

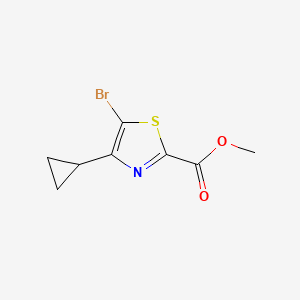
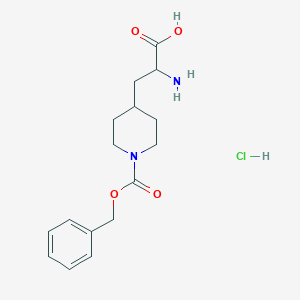
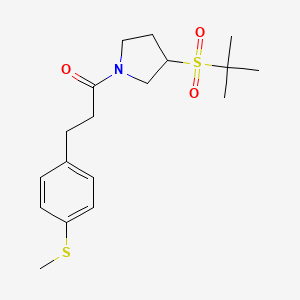
![4-Chloro-2-{[(2,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B2625899.png)
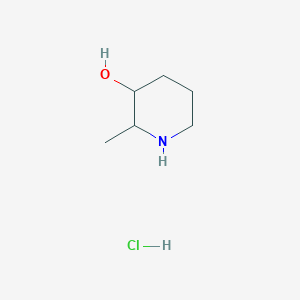
![4-[(2-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2625902.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2625903.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2625905.png)